molecular formula C16H17NO3 B12997618 Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate

Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate

Cat. No.: B12997618
M. Wt: 271.31 g/mol
InChI Key: DEQPZYRWKMCKQU-UHFFFAOYSA-N
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Description

Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a nicotinic acid ester core substituted with a 4-ethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate typically involves the esterification of 6-(4-ethoxyphenyl)-2-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds or esters.

Scientific Research Applications

Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 6-(4-methoxyphenyl)-2-methylnicotinate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 6-(4-ethoxyphenyl)-3-methylnicotinate: Similar structure but with the methyl group at a different position.

    Ethyl 6-(4-ethoxyphenyl)-2-methylnicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 6-(4-ethoxyphenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO3/c1-4-20-13-7-5-12(6-8-13)15-10-9-14(11(2)17-15)16(18)19-3/h5-10H,4H2,1-3H3

InChI Key

DEQPZYRWKMCKQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C

Origin of Product

United States

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